molecular formula C19H15BrN2O6 B11518828 (5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B11518828
M. Wt: 447.2 g/mol
InChI Key: OVSQLJJBIKHKMQ-YRNVUSSQSA-N
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Description

(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure characterized by the presence of bromine, hydroxyl, and methoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine substituent.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the bromine atom may result in the formation of various substituted derivatives.

Scientific Research Applications

(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine, hydroxyl, and methoxy groups contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Disilanes: Organosilicon compounds with unique electronic properties.

Uniqueness

(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H15BrN2O6

Molecular Weight

447.2 g/mol

IUPAC Name

(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H15BrN2O6/c1-27-14-6-4-3-5-13(14)22-18(25)11(17(24)21-19(22)26)7-10-8-12(20)16(23)15(9-10)28-2/h3-9,23H,1-2H3,(H,21,24,26)/b11-7+

InChI Key

OVSQLJJBIKHKMQ-YRNVUSSQSA-N

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/C(=O)NC2=O

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)C(=O)NC2=O

Origin of Product

United States

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